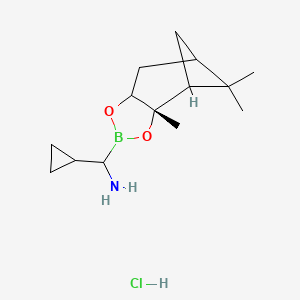![molecular formula C9H7ClS B14066650 4-Chloro-3-methylbenzo[b]thiophene](/img/structure/B14066650.png)
4-Chloro-3-methylbenzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methylbenzo[b]thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their five-membered ring structure containing one sulfur atom. This particular compound has a chlorine atom at the 4-position and a methyl group at the 3-position on the benzothiophene ring. Thiophene derivatives, including this compound, are of significant interest due to their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-3-methylbenzo[b]thiophene involves the aryne reaction with alkynyl sulfides. This one-step synthesis is advantageous due to its efficiency and the ability to introduce various functional groups . The reaction typically involves the use of o-silylaryl triflates and alkynyl sulfides under specific conditions to yield the desired benzothiophene derivative.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions. For example, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is commonly used for producing aminothiophene derivatives . While specific industrial methods for this compound are not detailed, similar large-scale synthetic routes are likely employed.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylbenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the sulfur atom’s oxidation state.
Coupling Reactions: Palladium-catalyzed coupling reactions can introduce new substituents at various positions on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Palladium Catalysts: For coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophenes, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
4-Chloro-3-methylbenzo[b]thiophene has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylbenzo[b]thiophene in medicinal applications often involves its interaction with specific molecular targets. For example, in anticancer research, it has been shown to target myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair . By downregulating Mcl-1, the compound can induce apoptosis in cancer cells and enhance the efficacy of other anticancer drugs.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-3-methylbenzo[b]thiophene include:
3-Methylbenzo[b]thiophene: Lacks the chlorine substituent.
4-Chlorobenzo[b]thiophene: Lacks the methyl substituent.
3-Chloro-6-methylbenzo[b]thiophene: Has an additional methyl group at the 6-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both chlorine and methyl groups can enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to other thiophene derivatives.
Properties
IUPAC Name |
4-chloro-3-methyl-1-benzothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClS/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLYALANBFCPKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14066649.png)
![(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14066664.png)
